molecular formula C5H6ClN3O2 B10913412 (3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid

(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B10913412
M. Wt: 175.57 g/mol
InChI Key: XGAMEXYJSYDWLB-UHFFFAOYSA-N
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Description

(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that contains a pyrazole ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogen-substituted compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in polar solvents.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Hydrogen-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and chloro substituents can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a methyl group instead of an amino group.

    (4-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with the amino group at the 4-position instead of the 3-position.

Uniqueness

(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid is unique due to the specific positioning of the amino and chloro substituents on the pyrazole ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.57 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)acetic acid

InChI

InChI=1S/C5H6ClN3O2/c6-3-1-9(2-4(10)11)8-5(3)7/h1H,2H2,(H2,7,8)(H,10,11)

InChI Key

XGAMEXYJSYDWLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(=O)O)N)Cl

Origin of Product

United States

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